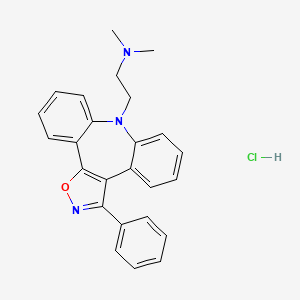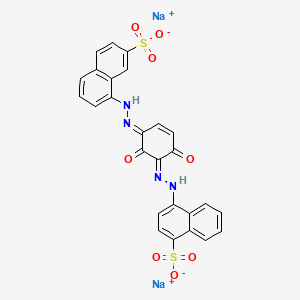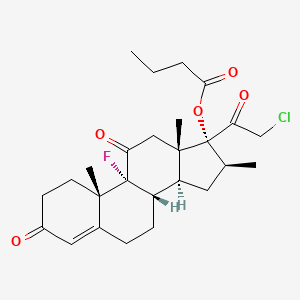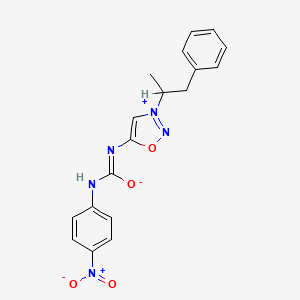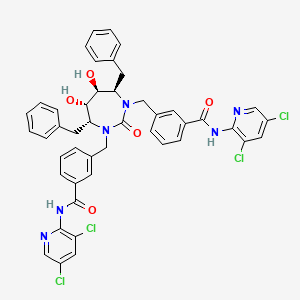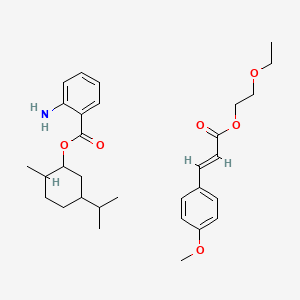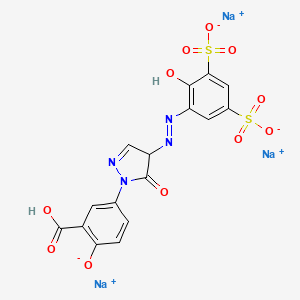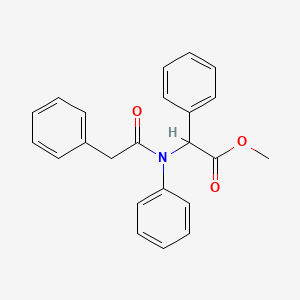
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes phenyl and acetyl groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester typically involves the esterification of phenylacetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Phenylacetic acid+MethanolAcid CatalystN-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester+Water
The acid catalyst commonly used is concentrated sulfuric acid, which facilitates the esterification process by protonating the carbonyl group of the carboxylic acid, making it more electrophilic and thus more reactive towards the nucleophilic attack by methanol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as sulfonated polystyrene resins, can enhance the efficiency of the esterification process by providing a larger surface area for the reaction to occur .
化学反应分析
Types of Reactions
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Phenylacetic acid and its derivatives.
Reduction: Phenylmethanol and related alcohols.
Substitution: Various amides and esters depending on the nucleophile used.
科学研究应用
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor .
作用机制
The mechanism of action of N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid, which can then participate in various biochemical pathways. The phenyl and acetyl groups can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
Methyl phenylacetate: Another ester with a similar structure but lacks the acetyl and aminophenyl groups.
Phenylacetic acid: The parent compound from which the ester is derived.
N-Phenylacetyl-L-prolylglycine ethyl ester: A related compound with similar functional groups but different biological activities
Uniqueness
N-Phenyl-N-phenylacetylaminophenylacetic acid methyl ester is unique due to its complex structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
83529-25-3 |
|---|---|
分子式 |
C23H21NO3 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
methyl 2-phenyl-2-(N-(2-phenylacetyl)anilino)acetate |
InChI |
InChI=1S/C23H21NO3/c1-27-23(26)22(19-13-7-3-8-14-19)24(20-15-9-4-10-16-20)21(25)17-18-11-5-2-6-12-18/h2-16,22H,17H2,1H3 |
InChI 键 |
CWJMSZJUALDYRD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)


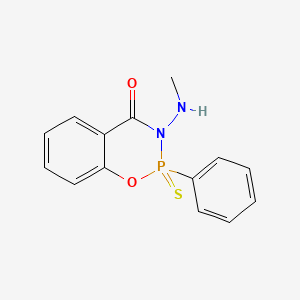
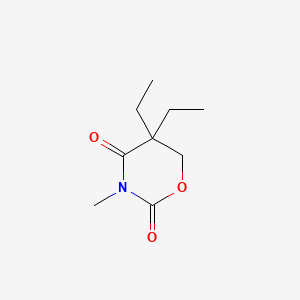
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
